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Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone for the sensitive and specific
detection of nucleic acids in a variety of molecular biology applications. This non-radioactive
labeling method offers a safe and stable alternative for procedures such as in situ hybridization
(ISH), Northern blotting, and microarray analysis.[1][2][3][4] The system relies on the
incorporation of a steroid hapten, digoxigenin, into the RNA probe. This labeled probe is then
detected with high affinity and specificity by an anti-digoxigenin antibody conjugated to an
enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (POD), which in turn
catalyzes a colorimetric or chemiluminescent reaction.[4]

The generation of DIG-labeled RNA probes is achieved through in vitro transcription, where a
linearized DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3) is
transcribed by the corresponding RNA polymerase in the presence of a mixture of
ribonucleotides, including DIG-11-UTP.[2][5][6] This method allows for the synthesis of single-
stranded RNA probes that are complementary to the target nucleic acid sequence, enabling
highly specific hybridization.[5]

Key Advantages of the DIG System:
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» High Sensitivity: The high affinity of the anti-DIG antibody for the DIG moiety allows for the
detection of rare transcripts.[1][7] RNA-RNA hybrids formed with DIG-labeled probes are
more stable than DNA-RNA or DNA-DNA hybrids, contributing to enhanced sensitivity.[2]

o Specificity: The use of single-stranded RNA probes minimizes non-specific binding, leading
to a high signal-to-noise ratio.[4]

o Safety: As a non-radioactive method, it eliminates the hazards associated with handling and
disposal of radioactive materials.

 Stability: DIG-labeled probes are stable for at least a year when stored properly, ensuring
reproducibility of experiments over time.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and use of
DIG-labeled RNA probes.

Table 1: In Vitro Transcription Reaction Parameters and Expected Yield
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Parameter Value Notes

The protocol is optimized for

DNA Template Input 05-1
P P Hd this range.[8][9]

The yield can be scaled up by

Increasing reaction
) Up to 20 pg from 1 pg of ) )
Expected RNA Yield components while keeping the
template
template amount constant.[2]

[3]

Longer incubation times do not
Incubation Time 2 hours typically increase the yield of
labeled RNA.[3][10]

Incubation Temperature 37°C

o o A 35% substitution of UTP with
Optimized for efficient

DIG-11-UTP:UTP Ratio ) ] DIG-11-UTP is a common
synthesis and detection ) )
starting point.[8][9]

Table 2: Quality Control and Detection Sensitivity

Parameter Value Method

Probe Concentration for
o 20 - 100 ng/mL For Northern blots.[3]
Hybridization

Using chemiluminescent

Detection Sensitivity (Dot Blot)  As low as 0.1 pg )
detection.[1][11]

1-10 pg total RNA or 100 ng Using a DIG-labeled RNA

RNA Input for Northern Blot
MRNA probe.[3][12]

Experimental Protocols
Preparation of DNA Template

High-quality, linearized DNA is crucial for successful in vitro transcription.[13] The template can
be a plasmid linearized with a restriction enzyme or a PCR product incorporating an RNA
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polymerase promoter.
A. Plasmid DNA Linearization

e Digest 5-10 ug of plasmid DNA with a suitable restriction enzyme that generates a 5'
overhang.[12] Ensure complete linearization by incubating with an excess of the enzyme
(e.g., 10 units per pg of DNA) for at least 3 hours.[13]

» Verify complete linearization by running a small aliquot on an agarose gel.

» Purify the linearized template using a spin column purification kit or by phenol/chloroform
extraction followed by ethanol precipitation.[13]

e Resuspend the purified, linearized DNA in RNase-free water.[13]
B. PCR Product Template Generation

» Design PCR primers where the reverse primer contains the T7 or SP6 RNA polymerase
promoter sequence at its 5' end.[2][7]

» Perform PCR using a high-fidelity DNA polymerase to amplify the target sequence.
 Verify the size and purity of the PCR product on an agarose gel.[7]

o Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

In Vitro Transcription and DIG-Labeling

This protocol is based on a standard 20 pL reaction volume. All steps should be performed
under RNase-free conditions.[2][3]

e Thaw all reaction components at room temperature, mix by vortexing, and briefly centrifuge.
[8] Place the RNA polymerase mix on ice.[8]

o Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube in
the order listed at room temperature:[8][9]
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Component Volume Final Concentration
RNase-free Water to 20 pL
10x Transcription Buffer 2 uL 1x
10x DIG RNA Labeling Mix 2 uL 1x
Linearized Template DNA (0.5-

X uL 25-50 ng/uL
1 pg)
RNA Polymerase (T7, SP6, or

2 uL
T3)
Total Volume 20 pL

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

Incubate the reaction for 2 hours at 37°C.[3]

(Optional) To remove the DNA template, add 2 puL of DNase | (RNase-free) and incubate for
15 minutes at 37°C.[3]

Stop the reaction by adding 2 pL of 0.2 M EDTA (pH 8.0).[3]

Purification of the DIG-Labeled RNA Probe

Purification is necessary to remove unincorporated nucleotides, proteins, and salts.[8]

e Spin Column Purification: Use a commercially available RNA cleanup spin column according
to the manufacturer's instructions. This is an efficient method to remove unincorporated

nucleotides and enzymes.|[8]

e Lithium Chloride (LiCl) Precipitation:
o Add 1/10 volume of 4 M LiCl and 3 volumes of ice-cold absolute ethanol.
o Incubate at -20°C for at least 30 minutes.

o Centrifuge at maximum speed for 20 minutes at 4°C.
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o Wash the pellet with 70% ethanol.
o Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Note: Do not use phenol/chloroform extraction as the DIG-labeled probe may patrtition into the
organic phase.[3]

Quality Control of the DIG-Labeled RNA Probe
A. Agarose Gel Electrophoresis
e Run a small aliquot (e.g., 1-2 pL) of the purified probe on a 1-1.5% agarose gel.

o The DIG-labeled RNA should appear as a single, sharp band. Due to the incorporation of the
bulky DIG moiety, the labeled RNA will migrate slower than its unlabeled counterpart.[7] The
RNA band should be significantly more intense than the DNA template band.[10]

e Smearing may indicate RNA degradation, which could be due to RNase contamination.[14]
B. Dot Blot for Labeling Efficiency

o Prepare a dilution series of your DIG-labeled probe (e.g., from 10 pg/uL to 0.01 pg/uL) and a
DIG-labeled control RNA of known concentration.[10][11]

e Spot 1 pL of each dilution onto a positively charged nylon membrane.[10]
e Fix the RNA to the membrane by UV cross-linking or baking.

o Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent
substrate.[10]

o Estimate the concentration of your probe by comparing the signal intensities to those of the
control RNA.[10]

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. sigmaaldrich.com [sigmaaldrich.com]
. merckmillipore.com [merckmillipore.com]
. sigmaaldrich.com [sigmaaldrich.com]

. merckmillipore.com [merckmillipore.com]

°
o1 iy w N =

. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 6. Dig RNA Probe Synthesis and Purification [bio-protocol.org]
e 7. ebiotrade.com [ebiotrade.com]

» 8. HighYield T7 Digoxigenin RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro
Transcription-based) - Jena Bioscience [jenabioscience.com]

» 9. jenabioscience.com [jenabioscience.com]

» 10. sigmaaldrich.com [sigmaaldrich.com]

e 11. sigmaaldrich.com [sigmaaldrich.com]

e 12. DIG Northern Starter Kit Protocol & Troubleshooting [merckmillipore.com]
e 13. merckmillipore.com [merckmillipore.com]

e 14. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Protocol for Labeling RNA Probes with Digoxigenin
(DIG)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194526#protocol-for-labeling-rna-probes-with-
digoxigenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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